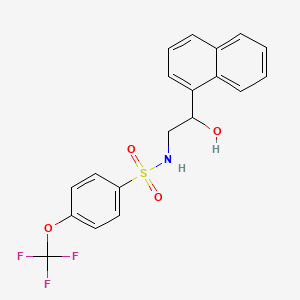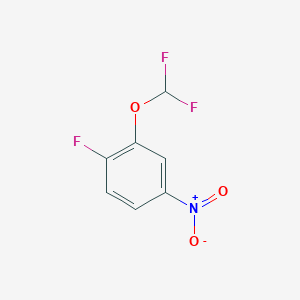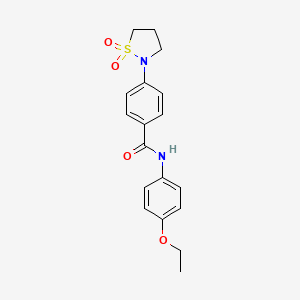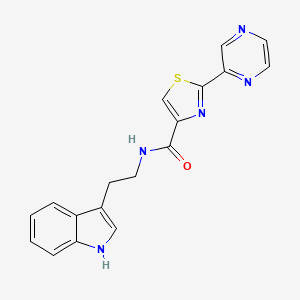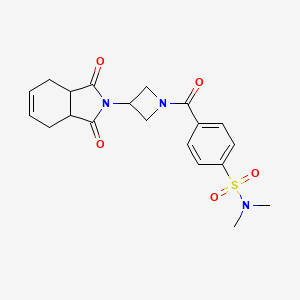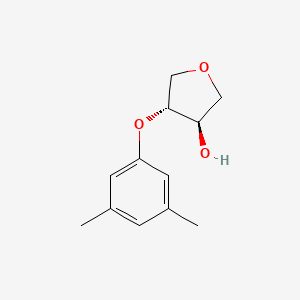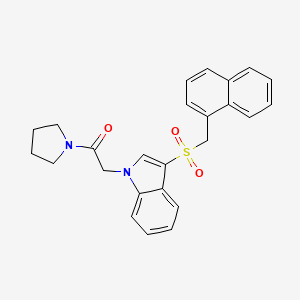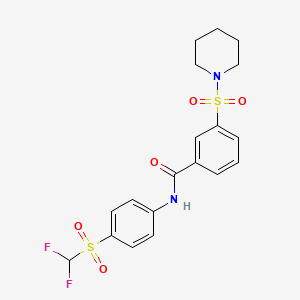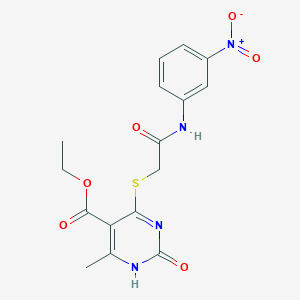
Ethyl 6-methyl-4-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 6-methyl-4-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C16H16N4O6S and its molecular weight is 392.39. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-methyl-4-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-methyl-4-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nonlinear Optical (NLO) Materials
TFPPC has been investigated for its nonlinear optical properties. These materials are crucial for devices such as lasers, optical switches, and frequency converters. Researchers explore TFPPC’s second harmonic generation (SHG) capabilities, which contribute to efficient signal processing and communication systems .
Medicinal Chemistry: Antibacterial Activity
Theoretical studies using docking experiments have assessed TFPPC’s antibacterial potential. It shows promising activity against Staphylococcus aureus, making it a candidate for drug development. Toxicological predictions indicate that TFPPC is relatively safe, enhancing its potential as an antibacterial agent .
Antihypertensive Agents
Dihydropyrimidine derivatives, including TFPPC, have been investigated for their antihypertensive properties. These compounds modulate blood pressure and cardiovascular health. TFPPC’s structure suggests potential efficacy in managing hypertension .
Supramolecular Assemblies and Sensors
TFPPC’s pharmacophore has garnered interest due to its role in supramolecular assemblies and sensor development. Researchers have explored its chelating properties and interactions with other molecules. These applications have implications in drug delivery and chemical sensing .
Anticancer Potential
While TFPPC’s anticancer activity remains theoretical, its structural features make it an interesting candidate. Researchers continue to investigate its effects on cellular processes, particularly its interaction with mitotic proteins .
Drug-like Properties
Considering its favorable toxicological profile and in-silico properties, TFPPC may serve as a lead compound for drug design. Its unique structure and potential therapeutic applications warrant further exploration .
properties
IUPAC Name |
ethyl 6-methyl-4-[2-(3-nitroanilino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O6S/c1-3-26-15(22)13-9(2)17-16(23)19-14(13)27-8-12(21)18-10-5-4-6-11(7-10)20(24)25/h4-7H,3,8H2,1-2H3,(H,18,21)(H,17,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNZVZXBIZUZRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-{[(6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-4-methoxybenzoate](/img/structure/B2361358.png)
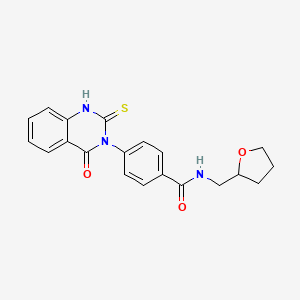

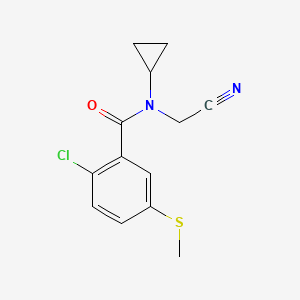
![Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate](/img/structure/B2361362.png)
